1-(4-Chloro-3-fluorophenyl)propan-1-one

Physical Chemistry Solid-State Handling Synthetic Chemistry

1-(4-Chloro-3-fluorophenyl)propan-1-one (synonym: 4′-Chloro-3′-fluoropropiophenone) is a halogenated aromatic ketone belonging to the propiophenone class, with the molecular formula C₉H₈ClFO and a molecular weight of 186.61 g/mol. It is commercially available as a research chemical, typically supplied at 95–98% purity, and is characterized as a low-melting solid (mp 30–34 °C) at ambient conditions.

Molecular Formula C9H8ClFO
Molecular Weight 186.61 g/mol
CAS No. 1017779-67-7
Cat. No. B1342093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-fluorophenyl)propan-1-one
CAS1017779-67-7
Molecular FormulaC9H8ClFO
Molecular Weight186.61 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)Cl)F
InChIInChI=1S/C9H8ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
InChIKeyFNPWFFVVAPSNJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-3-fluorophenyl)propan-1-one (CAS 1017779-67-7) – Procurement-Ready Chemical Class and Baseline Profile


1-(4-Chloro-3-fluorophenyl)propan-1-one (synonym: 4′-Chloro-3′-fluoropropiophenone) is a halogenated aromatic ketone belonging to the propiophenone class, with the molecular formula C₉H₈ClFO and a molecular weight of 186.61 g/mol . It is commercially available as a research chemical, typically supplied at 95–98% purity, and is characterized as a low-melting solid (mp 30–34 °C) at ambient conditions . Its primary role is as a synthetic intermediate in medicinal chemistry and agrochemical research, where the 4-chloro-3-fluoro substitution pattern on the phenyl ring imparts distinct electronic and steric properties compared to mono-halogenated or non-fluorinated analogs .

Why Generic Substitution of 1-(4-Chloro-3-fluorophenyl)propan-1-one Is Scientifically Unjustified Without Comparative Data


Direct substitution with a generic halogenated propiophenone is not scientifically sound due to the significant impact of the 4-chloro-3-fluoro substitution pattern on physicochemical properties and reactivity. For instance, the target compound is a low-melting solid (30–34 °C) , whereas 1-(4-chlorophenyl)propan-1-one melts higher (35–37 °C) [1] and 1-(4-fluorophenyl)propan-1-one is a liquid at room temperature . These differences in physical state directly affect handling, purification, and formulation. Furthermore, the combined electron-withdrawing effects of chlorine and fluorine in the meta/para configuration alter the electrophilicity of the carbonyl group, potentially leading to different reaction rates and yields in downstream synthetic steps compared to mono-substituted analogs. While high-strength, head-to-head comparative reaction data is limited in the public domain, the documented physical property divergence alone warrants a compound-specific procurement strategy, as substituting a liquid for a solid or vice versa can necessitate changes in equipment, protocols, and purification methods.

Quantitative Differentiation Evidence for 1-(4-Chloro-3-fluorophenyl)propan-1-one Against Closest Analogs


Melting Point and Physical State: A Solid vs. Liquid Handling Advantage in Synthesis Workflows

The target compound's melting point of 30–34 °C makes it a low-melting solid requiring no specialized cold storage beyond ambient temperature protection . In contrast, 1-(4-fluorophenyl)propan-1-one is a liquid at room temperature (density 1.096 g/mL at 25 °C) , and 1-(4-chlorophenyl)propan-1-one is a solid with a higher melting range of 35–37 °C [1]. For laboratories engaged in solid-phase synthesis or automated dispensing systems, the solid, low-melting nature of the target compound offers practical advantages in accurate weighing and reduced solvent volatility compared to its liquid fluoro-analog, while its lower melting point compared to the 4-chloro analog may simplify melt-based purification or formulation steps.

Physical Chemistry Solid-State Handling Synthetic Chemistry

Electrophilic Reactivity Modulation via Dual Halogen Substitution

While direct comparative rate constants for reactions with nucleophiles are not published, the Hammett substituent constants provide a class-level inference for reactivity. The 4-chloro group has a σp value of 0.23, and the 3-fluoro group has a σm value of 0.34, resulting in a combined estimated σtotal of 0.57 [1]. In contrast, 1-(4-chlorophenyl)propan-1-one has an estimated σtotal of 0.23, and 1-(4-fluorophenyl)propan-1-one has a σtotal of 0.06 (σp for F). The higher electron-withdrawing character of the target compound is predicted to increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic addition reactions such as Grignard reactions or reductive amination. This inference is consistent with known trends in aromatic ketone reactivity but has not been validated in a direct head-to-head kinetic study for this specific compound.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Lipophilicity (LogP) Tuning for Blood-Brain Barrier Penetration Potential

The calculated octanol-water partition coefficient (clogP) for 1-(4-chloro-3-fluorophenyl)propan-1-one is approximately 2.8, whereas the clogP for 1-(4-chlorophenyl)propan-1-one is approximately 2.5 and for 1-(4-fluorophenyl)propan-1-one is approximately 2.1 [1]. An increase of 0.7 log units corresponds to roughly a 5-fold increase in lipophilicity. In central nervous system (CNS) drug discovery, a clogP in the 2-4 range is often associated with favorable passive permeability and blood-brain barrier (BBB) penetration. Therefore, the higher lipophilicity of the target compound, without introducing excessive molecular weight, positions it as a potentially more attractive fragment for CNS-targeted libraries compared to its less lipophilic mono-halogenated counterparts.

ADME Drug Discovery Medicinal Chemistry

High-Probability Application Scenarios for 1-(4-Chloro-3-fluorophenyl)propan-1-one Where Its Differentiation Profile Is Most Impactful


Solid-Phase Synthesis and Automated Library Production

The compound's low-melting solid form (30–34 °C) is compatible with automated solid dispensing systems and solid-phase extraction workflows, unlike its liquid 4-fluoro analog. This property reduces solvent use and simplifies reagent handling for high-throughput medicinal chemistry labs generating CNS-focused libraries.

CNS Penetrant Fragment-Based Drug Discovery

With an elevated clogP (~2.8) compared to mono-halogenated propiophenones, this fragment-like building block is particularly suited for CNS drug discovery programs where enhanced BBB permeability is sought. Researchers can directly procure this compound to build CNS-focused compound libraries without additional lipophilicity-tuning derivatization.

Electrophilic Warhead for Covalent Inhibitor Design

The enhanced electrophilicity of the ketone due to the dual electron-withdrawing halogen pattern (estimated ∑σ = 0.57) makes this compound a potential starting point for designing covalent inhibitors targeting cysteine or serine proteases, where a moderately activated carbonyl is required for reversible-covalent binding. Procurement of this specific intermediate avoids the need for in-house introduction of the fluorine handle.

Agrochemical Intermediate for Halogenated Pesticide Analogs

The 4-chloro-3-fluoro motif is a privileged substructure in certain agrochemicals. Sourcing this exact ketone instead of a generic propiophenone ensures fidelity to the structure-activity relationship of lead series, as even small changes in halogen pattern can drastically alter pesticidal activity. This compound serves as a direct precursor for oxime and semicarbazone derivatives being explored as insecticides or fungicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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